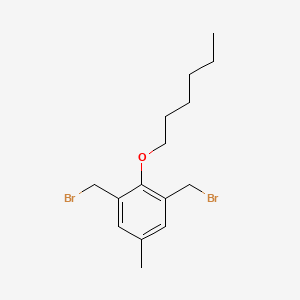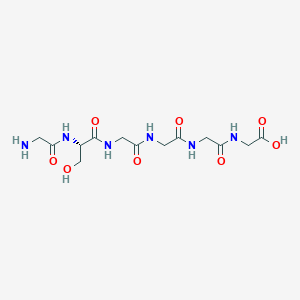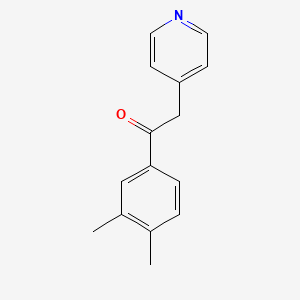![molecular formula C5H4N2 B14242493 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene CAS No. 591245-20-4](/img/structure/B14242493.png)
3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Diazabicyclo[410]hepta-1(7),2,4-triene is a unique bicyclic compound characterized by its nitrogen atoms and strained ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This reaction forms the bicyclic structure through intramolecular cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the synthetic route would depend on the availability of starting materials and the efficiency of the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic or monocyclic compounds.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism by which 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene exerts its effects involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or facilitate catalytic processes. The strained ring system also plays a role in its reactivity, making it a versatile compound in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- 1,5-Diazabicyclo[3.1.0]hexanes
- 1,6-Diazabicyclo[4.1.0]heptanes
- 2,7-Diazabicyclo[2.2.1]heptanes
Comparison: 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene is unique due to its specific ring strain and nitrogen placement, which influence its reactivity and stability.
Eigenschaften
CAS-Nummer |
591245-20-4 |
|---|---|
Molekularformel |
C5H4N2 |
Molekulargewicht |
92.10 g/mol |
IUPAC-Name |
3,7-diazabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C5H4N2/c1-2-6-3-5-4(1)7-5/h1-4H |
InChI-Schlüssel |
LBMSWMYEJQEBEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=NC21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
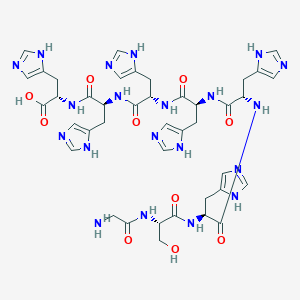

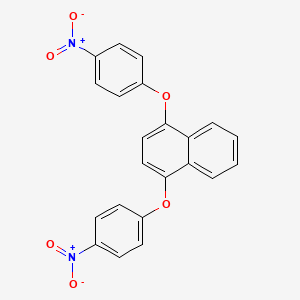


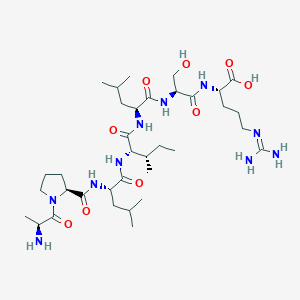
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
